molecular formula C15H22ClN3O3S B2814066 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1235268-81-1

1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2814066
CAS No.: 1235268-81-1
M. Wt: 359.87
InChI Key: KNBDORXJZMWINF-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structural components, including a chlorobenzyl group, a piperidine ring, and a urea linkage

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a methylsulfonyl group. This can be achieved through the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. The piperidine intermediate reacts with 4-chlorobenzyl chloride under basic conditions to form the desired intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage. This step is typically carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-4-piperidinyl]methanol: Shares the chlorobenzyl and piperidine components but lacks the urea linkage.

    Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate: Contains a similar piperidine ring and chlorobenzyl group but differs in the functional groups attached.

Uniqueness

1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is unique due to its combination of a urea linkage with a methylsulfonyl-substituted piperidine ring and a chlorobenzyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-23(21,22)19-8-6-13(7-9-19)11-18-15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBDORXJZMWINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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